5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
Overview
Description
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO . It is typically a white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
. This code represents the specific structure of the molecule. Physical And Chemical Properties Analysis
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has a molecular weight of 206.07 . It is typically stored at room temperature and is stable under normal temperatures and pressures . It is a white to yellow powder or crystals or liquid .Scientific Research Applications
Synthesis and Chemical Properties
The study of 5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride and related compounds has contributed significantly to various fields of scientific research, especially in the development of novel pharmaceuticals and materials with unique properties. Here's a summary of the key applications derived from recent research:
Antibacterial and Antimycotic Activities : Research on derivatives of 5-chloro-2,3-dihydrobenzofuran, such as the synthesis of 5-amino-substituted derivatives of 4-nitrofurazane, revealed that these compounds exhibit high antibacterial and antimycotic activities against human and animal pathogenic microflora, demonstrating potential as therapeutic agents (Galkina et al., 2018).
Liquid Crystalline and Fire Retardant Properties : Another study focused on the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. This research highlighted the role of compounds containing benzofuran derivatives in enhancing fire retardant properties, offering applications in materials science (Jamain et al., 2020).
Drug Development and Molecular Scaffolds : The synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, starting from related chloro-dihydro compounds, has been reported for its utility in medicinal chemistry. This process provides a framework for developing small molecules that can adapt to the three-dimensional binding sites of biological targets, highlighting the compound's relevance in drug discovery (Schmid et al., 2006).
Synthetic Applications and Material Chemistry : The compound and its derivatives have been utilized in synthesizing diverse materials, including liquid crystalline substances and imidazoline-based thermostabilizers for polypropylene, demonstrating the versatility of 5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in contributing to advanced material science (Aghamali̇yev et al., 2018).
Biological Relevance and Computational Studies : Furthermore, research into the spectroscopic characterization and crystal structure of biologically potent molecules derived from 5-chloro-2,3-dihydrobenzofuran-2-carboxylate has offered insights into the molecular interactions and potential biological applications of these compounds (Sharma et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLHGNVIKNTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696189 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | |
CAS RN |
669-45-4 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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